(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol

Chiral synthesis Enantioselectivity Kinase inhibitor intermediates

Generic chloro-morpholino-pyrimidine alcohols without defined stereochemistry risk synthesis failure and assay inconsistency. (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol (CAS 1233339-70-2) is an enantiopure (R)-morpholine scaffold with a 2-chloro-4-hydroxymethyl pattern. • Enantiopure chiral building block for mTOR/PI3K inhibitor synthesis. • Free hydroxymethyl handle for direct functionalization without protecting groups. • 98% purity with full analytical data, eliminating chiral separation steps.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
Cat. No. B13637439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2)CO)Cl
InChIInChI=1S/C10H14ClN3O2/c1-7-6-16-3-2-14(7)9-4-8(5-15)12-10(11)13-9/h4,7,15H,2-3,5-6H2,1H3
InChIKeyJQBYRSYQPCKLLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol Overview


(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol (CAS 1233339-70-2, C10H14ClN3O2, MW 243.69) is a heteroaryl alcohol intermediate belonging to the class of 2-chloro-6-morpholinopyrimidines . The compound contains a 2-chloropyrimidine core, a (3R)-3-methylmorpholin-4-yl substituent, and a hydroxymethyl group at the 4-position, making it a versatile chiral scaffold for further elaboration via nucleophilic aromatic substitution or functionalization of the hydroxyl handle . Its preparation from the corresponding methyl ester using LiBH4 reduction has been described in patent literature, with full 1H‑NMR and mass spectral characterization .

Chiral building block for morpholino-pyrimidine kinase inhibitor synthesis
Enantiopure (R)-alcohol intermediate supporting stereochemical-control studies
Pre-activated 2-chloro leaving group for regioselective S_NAr diversification

Why Generic Analogs Cannot Replace This Intermediate


Procurement of a generic 'chloro-morpholino-pyrimidine' alcohol without controlling stereochemistry, substitution pattern, or purity introduces risk of failed downstream synthesis, enantiomeric impurity, and inconsistent biological assay results. The title compound embodies a specific (R)-enantiomer at the morpholine 3-position and a precise 2-chloro-4-hydroxymethyl substitution that is not present in common alternatives such as (S)-enantiomers, racemic mixtures, methyl ester precursors, or des-chloro derivatives . Even small variations in enantiomeric excess (ee) or impurity profiles can alter the performance of the final active pharmaceutical ingredient (API) or chemical probe, making direct interchangeability unreliable without rigorous re-validation .

Target
(R)-enantiomer, 2-chloro-4-hydroxymethyl
Single enantiomer ensures defined stereochemistry in final bioactive molecule; racemate use may reduce desired diastereomer yield and complicate purification.
Substitute
(S)-enantiomer or racemic mixture
Stereochemical mismatch may alter downstream binding affinity and introduce undesired diastereomeric impurity profiles; chiral resolution steps may be required.
Substitute
Methyl ester precursor or des-chloro analogs
Requires additional reduction or activation steps; regioisomeric impurity profiles may differ, requiring method re-validation.

Comparative Performance Evidence


Stereochemical Configuration and Bioactivity

The (R)-configuration at the morpholine 3-position of (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol is critical for accessing the correct stereochemistry of downstream mTOR/PI3K inhibitors. In the well-characterized PI3K inhibitor ZSTK474 and its analogs, the morpholine stereochemistry directly influences binding affinity and selectivity [1]. The target compound provides a single (R)-enantiomer, whereas racemic mixtures or the (S)-enantiomer would lead to a 1:1 mixture of diastereomers in subsequent coupling steps, complicating purification and reducing the yield of the desired stereoisomer by at least 50% .

Stereochemical Configuration & Bioactivity
Class-level inference
Single (R)-enantiomer vs. racemate or (S)-enantiomer: downstream diastereomer yield of desired stereoisomer reduced by ≥50% when racemate used; chiral HPLC adds 2–3 purification steps.
Supports stereochemical-control and synthesis workflow fit.
Chiral resolution avoidance context; bioactivity attribution review recommended.
Chiral synthesis Enantioselectivity Kinase inhibitor intermediates

Superior Reduction Yield

The synthesis of (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol proceeds via LiBH4 reduction of the methyl ester precursor in THF, delivering a quantitative isolated yield of 100% . In contrast, reductions of analogous 2‑chloro‑6‑morpholino‑pyrimidine‑4‑carboxylate esters using NaBH4 or other reagents typically require excess reagent and yield 70–85% after chromatographic purification [1]. The quantitative conversion reduces waste, eliminates column chromatography, and shortens cycle time by at least 2 hours.

Superior Reduction Yield
Cross-study comparable
100% isolated yield (LiBH4/THF) vs. 70–85% (NaBH4 reduction of analogous esters).
Supports procurement and process efficiency review.
Quantitative conversion eliminates chromatography; reported yield advantage context.
Process chemistry Yield optimization Borohydride reduction

Higher Purity Specifications

Commercial sourcing of (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol from reputable suppliers provides a purity specification of 98% by GC or HPLC, with batch‑specific analytical reports (NMR, HPLC, GC) . Generic chloro‑pyrimidine methanol intermediates often carry a typical purity of 95% . The 3% higher purity threshold reduces the burden of unidentified impurities in subsequent reactions, which is critical for kinase inhibitor programs where single‑digit percentage impurity levels can confound biological assays .

Higher Purity Specifications
Supporting evidence
98% (GC/HPLC) with batch QC documentation vs. typical 95% for generic chloro-pyrimidine alcohols.
Supports specification review and impurity control context.
≥60% reduction in unspecified impurity load; data to verify per batch COA.
Quality control Purity assay Intermediate specification

Versatile Hydroxymethyl Handle

The primary alcohol of (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol can be directly oxidized, esterified, or converted to a leaving group without prior deprotection. The precursor methyl ester requires saponification or reduction to access the same functional handle, adding 1–2 synthetic steps. In a typical drug discovery cycle, elimination of two steps reduces synthesis time by approximately 40% and increases overall yield by roughly 15% (assuming 85% yield per step).

Versatile Hydroxymethyl Handle
Class-level inference
Native alcohol: 0 additional steps to reactive intermediate. Methyl ester precursor requires 2 extra steps (reduction or saponification).
Supports step-economy and library synthesis workflow fit.
Estimated 15% overall yield increase and 40% time reduction vs. ester route.
Parallel synthesis Functional group interconversion Prodrug design

Defined Regiochemical Fidelity

The 2-chloro group of (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol is activated for S_NAr with amines or thiols, while the morpholine at C‑6 remains inert under standard conditions . This contrasts with 4-chloro-6-morpholino-2-substituted pyrimidine isomers, where the chlorine is para to the morpholine and exhibits different reactivity profiles [1]. The defined regiochemistry ensures that further derivatization consistently occurs at C‑2, avoiding regioisomeric mixtures that require high‑resolution chromatography to separate.

Defined Regiochemical Fidelity
Class-level inference
Exclusive S_NAr at C-2 (>95% regiomeric purity by NMR) vs. 4-chloro-6-morpholino isomer mixtures (5–15% regioisomeric impurity).
Supports regioselective diversification context.
Eliminates regioisomeric separation; analytical burden reduction context.
Regioselectivity Nucleophilic aromatic substitution Scaffold diversification

Optimal Procurement Scenarios


Enantiopure mTOR/PI3K Inhibitor Synthesis

Medicinal chemistry teams developing ATP‑competitive mTOR or PI3K inhibitors can use (R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol as a chiral building block. The enantiopure (R)-morpholine ensures that the final compound matches the stereochemistry of clinically validated inhibitors such as ZSTK474 or AZD‑8055 analogs . Procuring the pre‑resolved enantiomer eliminates the chiral separation bottleneck that would be required if the racemate were purchased .

Late-Stage Diversification via Hydroxymethyl Handle

The free hydroxymethyl group allows direct conversion to mesylates, tosylates, or halides for nucleophilic displacement, enabling late‑stage functionalization without protecting‑group manipulation. This is particularly valuable in parallel synthesis and DNA‑encoded library (DEL) technology, where step economy is paramount . The quantitative yield of the precursor synthesis ensures that this alcohol is cost‑effective for medium‑scale (10–100 g) library production .

Quality-Controlled Intermediate for Process R&D

Process chemists scaling up a route to a CDK or mTOR clinical candidate can rely on the defined purity (98%) and complete analytical characterization provided with each batch . The absence of regioisomeric and enantiomeric impurities simplifies process analytical technology (PAT) and reduces the risk of out‑of‑specification results during regulatory starting material qualification .

SAR Comparator Standard

In SAR campaigns, the (R)-enantiomer serves as a stereochemical standard against which (S)-enantiomers, racemates, or des‑methyl analogs are compared. Using a fully characterized (R)-alcohol ensures that observed differences in biochemical assays (e.g., IC50 shifts, selectivity changes) can be confidently attributed to stereochemistry rather than impurities .

Application
Selection Property
Validation Focus
Enantiopure mTOR/PI3K Inhibitor Synthesis
Single (R)-enantiomer, stereochemical-control context
Enantiomeric excess and downstream diastereomer ratio review
Late-Stage Diversification via Hydroxymethyl Handle
Native primary alcohol, step-economy context
Functional group interconversion efficiency and purity tracking
Quality-Controlled Intermediate for Process R&D
Defined purity specification (98%), batch QC documentation
Impurity profile and regioisomeric purity verification
SAR Comparator Standard
Fully characterized (R)-enantiomer reference
Stereochemistry-dependent assay response attribution
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